6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid
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Overview
Description
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H7BrFNO3 and a molecular weight of 312.09 g/mol . This compound is notable for its unique structure, which includes a bromine and fluorine atom attached to a phenoxy group, and a carboxylic acid group attached to a pyridine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid typically involves several steps. One common method includes the reaction of 2-bromo-4-fluorophenol with 3-chloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a tool for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Bromo-5-fluoropyridine: This compound has a similar structure but lacks the carboxylic acid group, making it less versatile in certain applications.
6-Bromopyridine-2-carboxylic acid: This compound lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
The presence of both bromine and fluorine atoms, along with the carboxylic acid group, makes this compound unique and valuable for various research and industrial applications.
Properties
IUPAC Name |
6-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-5-8(14)2-3-10(9)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHGIWPCDRYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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